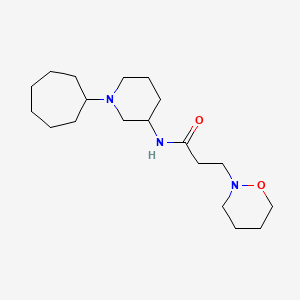
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which in turn can have a range of effects on the brain and behavior.
Mecanismo De Acción
As mentioned, N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide leads to an increase in GABA levels, which can have a range of effects on the brain and behavior. GABA is an inhibitory neurotransmitter, meaning that it can decrease the activity of neurons in the brain. This can lead to a range of effects, depending on the specific brain region and the context in which the drug is used.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide can have a range of biochemical and physiological effects. For example, it can lead to a decrease in neuronal excitability, which can be beneficial in the treatment of epilepsy and other seizure disorders. It can also lead to a decrease in anxiety and stress, as GABA is involved in the regulation of these processes in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a potent and specific inhibitor of GABA aminotransferase, meaning that its effects on GABA levels are relatively predictable and consistent. However, one limitation is that it may not be suitable for all experimental contexts, as its effects on GABA levels may interact with other experimental variables in unpredictable ways.
Direcciones Futuras
There are a range of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide and its effects on the brain and behavior. For example, it may be investigated further as a potential treatment for epilepsy, addiction, and other neurological and psychiatric disorders. It may also be studied in the context of its effects on learning and memory, as GABA is involved in these processes in the brain. Additionally, further research may be conducted to better understand the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide on the brain and behavior.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it involves the use of organic solvents and various purification techniques to obtain the final product.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied in the context of its potential therapeutic applications for a range of neurological and psychiatric disorders. For example, it has been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for other seizure disorders. It has also been investigated for its potential as a treatment for addiction, as GABA is involved in the reward pathway in the brain.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(11-14-22-13-5-6-15-24-22)20-17-8-7-12-21(16-17)18-9-3-1-2-4-10-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBMRGXZKIZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)
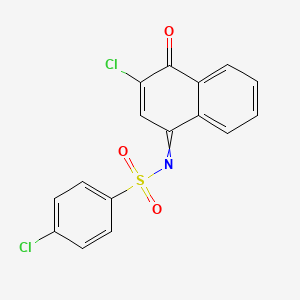
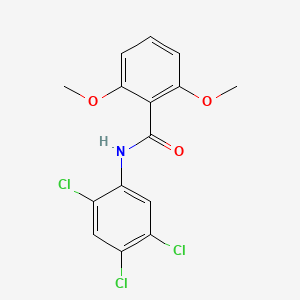
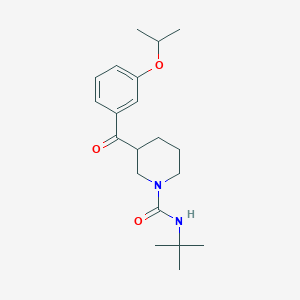
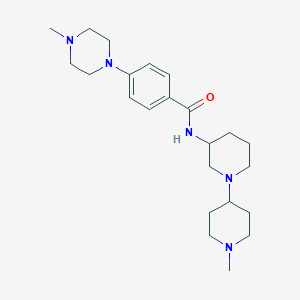
![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6133016.png)
![4-[5-oxo-4-(3-phenyl-2-propen-1-ylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6133020.png)
![3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6133042.png)
![5-(5-methyl-2-furyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6133048.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-(5-methyl-2-furyl)-1,2,4-triazin-3-amine](/img/structure/B6133055.png)